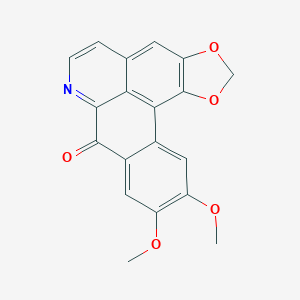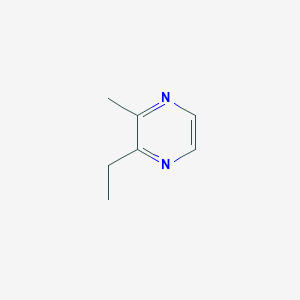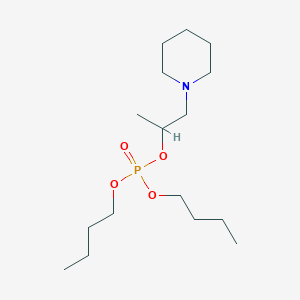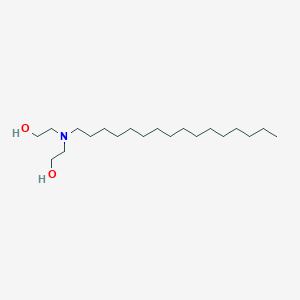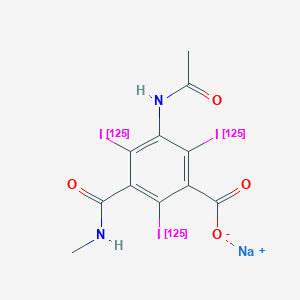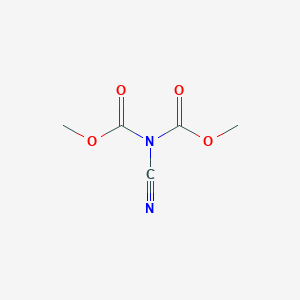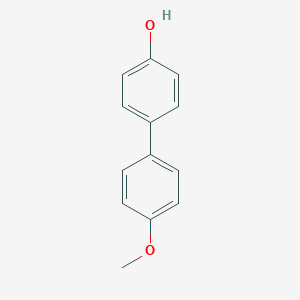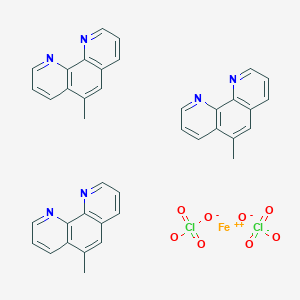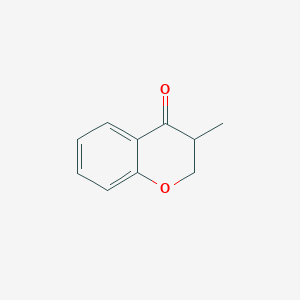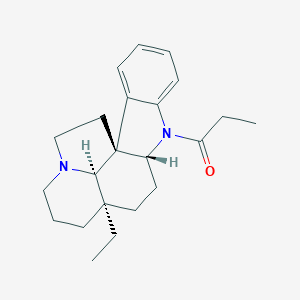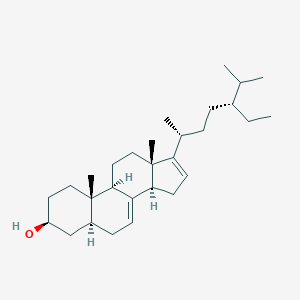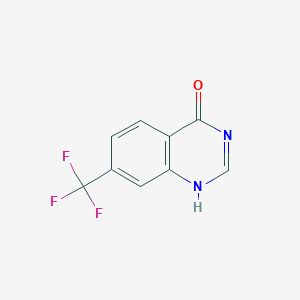
7-(三氟甲基)喹唑啉-4(3H)-酮
描述
“7-(Trifluoromethyl)quinazolin-4(3H)-one” is a chemical compound with the CAS Number: 16499-58-4 and a molecular weight of 214.15 . It is a solid substance at room temperature .
Synthesis Analysis
A novel and convenient one-pot sequential cascade method for the preparation of 2-trifluoromethylquinazolin-4(3H)-ones has been described . Trifluoroacetic acid (TFA) was employed as an inexpensive and readily available CF3 source, which in the presence of T3P was condensed with a variety of anthranilic acids and amines to provide the products in up to 75% yield . Another synthesis method involves a synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization .
Molecular Structure Analysis
The linear formula of “7-(Trifluoromethyl)quinazolin-4(3H)-one” is C9H5F3N2O .
Physical And Chemical Properties Analysis
“7-(Trifluoromethyl)quinazolin-4(3H)-one” is a solid substance at room temperature .
科学研究应用
Antimalarial Activity
7-(Trifluoromethyl)quinazolin-4(3H)-one: derivatives have been studied for their potential as antimalarial agents. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of the molecule, enhancing its ability to interact with biological targets within the malaria parasite .
Antitumor Properties
Research has indicated that certain quinazolinone compounds exhibit promising antitumor activity. The trifluoromethyl group in 7-(Trifluoromethyl)quinazolin-4(3H)-one may improve the compound’s efficacy in inhibiting tumor growth by interfering with cellular signaling pathways .
Anticonvulsant Effects
The quinazolinone structure is associated with central nervous system activity, and modifications like the addition of a trifluoromethyl group can enhance these properties. As such, 7-(Trifluoromethyl)quinazolin-4(3H)-one is being explored for its potential use in treating convulsive disorders .
Fungicidal Applications
The chemical structure of 7-(Trifluoromethyl)quinazolin-4(3H)-one allows it to act as a fungicide, potentially disrupting the growth and reproduction of fungal pathogens. This application is particularly relevant in agricultural research to protect crops from fungal infections .
Antimicrobial Effects
This compound has been shown to possess antimicrobial properties, making it a candidate for the development of new antibiotics. The trifluoromethyl group may enhance the compound’s ability to penetrate microbial cell walls and disrupt vital processes .
Anti-inflammatory Uses
Due to its chemical makeup, 7-(Trifluoromethyl)quinazolin-4(3H)-one is being investigated for its anti-inflammatory effects. It could potentially inhibit the production of pro-inflammatory cytokines, providing relief from inflammatory conditions .
Each of these applications demonstrates the broad potential of 7-(Trifluoromethyl)quinazolin-4(3H)-one in scientific research. The compound’s versatility is attributed to its unique structure, which allows for various biological interactions, making it a valuable tool in the development of new therapeutic agents. The ongoing research into its synthesis and functionalization further expands its utility across different scientific domains .
安全和危害
作用机制
Target of Action
The 4(3h)-quinazolinone class of compounds, to which it belongs, has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The wide range of applications of 4(3h)-quinazolinones suggests that they may interact with their targets in a variety of ways, potentially altering cellular processes or enzymatic activity .
Biochemical Pathways
Given the broad applications of 4(3H)-quinazolinones, it is likely that multiple pathways could be affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The broad applications of 4(3h)-quinazolinones suggest that they may have a variety of effects at the molecular and cellular level .
属性
IUPAC Name |
7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZFZZPLINSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562513 | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinazolin-4(3H)-one | |
CAS RN |
16499-58-4 | |
| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of 7-(Trifluoromethyl)quinazolin-4(3H)-one with sulfur-containing reagents?
A1: Research indicates that 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives readily react with sulfur-containing reagents like propargyl bromide and various allyl halides. [, ] This reaction leads to the formation of thioethers at the 2-position of the quinazolinone ring. These thioethers serve as valuable precursors for further cyclization reactions. For instance, reacting these thioethers with tellurium tetrahalides produces tellurofunctionalized thiazolinoquinazolines, demonstrating the versatility of these intermediates in constructing diverse heterocyclic systems. []
Q2: How does the structure of the allyl halide influence the cyclization outcome in reactions with 7-(Trifluoromethyl)quinazolin-4(3H)-one derived thioethers?
A2: The presence or absence of substituents on the allyl halide significantly impacts the cyclization pathway. [] When unsubstituted allyl, methallyl, or prenyl halides are employed, the reaction proceeds to form thiazolo[3,2-a]quinazolinium trihalides. Conversely, using cinnamyl halide, which has a phenyl substituent, leads to the formation of thiazino[3,2-a]quinazolinium trihalides. This difference highlights the role of steric and electronic factors in governing the regioselectivity of the halocyclization reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



